Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is notable for its intricate structure, which includes multiple functional groups such as carbamoylamino, phenyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as substrates . This [3+2] cycloaddition reaction is operationally simple and provides a broad range of substrates for the synthesis of multi-substituted pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino and phenylcarbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: An anti-tubercular agent that inhibits ClpP1P2 peptidase in Mycobacterium tuberculosis.
N-[[(5 S,6 R,7 R)-2-Amino-7-(2-amino-1 H-imidazol-5-yl)-5-[[[(4-bromo-1 H-pyrrol-2-yl)carbonyl]amino]methyl]-4,5,6,7-tetrahydro-1 H-benzimidazol-6-yl]methyl]-4-bromo-1 H-pyrrole-2-carboxamide: A compound produced by marine sponges with potential biological activity.
Uniqueness
Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
94126-62-2 |
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Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-13-16(20(27)29-2)17(19(26)23-15-11-7-4-8-12-15)18(25(13)24-21(22)28)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,23,26)(H3,22,24,28) |
InChI Key |
SEMKDJVHLOWWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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